molecular formula C15H13N5O3 B5764203 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine

Cat. No. B5764203
M. Wt: 311.30 g/mol
InChI Key: MMQVEXOIQBBKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound is synthesized through a complex process that involves several steps, and its mechanism of action is still under investigation.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine is still under investigation. However, it is believed that the compound exerts its pharmacological effects by inhibiting certain enzymes or proteins in the body. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have potent antitumor activity in various cancer cell lines. It has also been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. The compound has also been found to have anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine in lab experiments include its potent pharmacological activity, which makes it a useful tool for studying various biological processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, the compound has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. This information could be useful in the development of new drugs that target these same enzymes or proteins. Another direction is to investigate the compound's potential as an antibacterial and antifungal agent. Finally, more research is needed to determine the compound's safety and efficacy in vivo, which could lead to its eventual use as a therapeutic agent.

Synthesis Methods

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine involves several steps. The first step involves the reaction of 4-chloro-6-(4-nitrophenoxy)pyrimidine with sodium hydride to form the corresponding sodium salt. The second step involves the reaction of the sodium salt with 3,5-dimethyl-1H-pyrazole in the presence of a catalyst such as palladium on carbon. The final step involves the removal of the palladium catalyst and purification of the product.

Scientific Research Applications

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine has several potential scientific research applications. One of the most promising applications is in the field of medicinal chemistry, where the compound can be used as a lead compound for the development of new drugs. The compound has been found to have potent antitumor activity and is being investigated as a potential anticancer agent. It has also been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-(4-nitrophenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c1-10-7-11(2)19(18-10)14-8-15(17-9-16-14)23-13-5-3-12(4-6-13)20(21)22/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQVEXOIQBBKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)OC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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